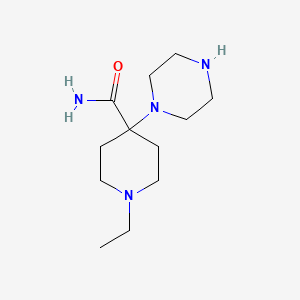
1-Ethyl-4-(piperazin-1-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-4-(piperazin-1-yl)piperidine-4-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom.
Métodos De Preparación
The synthesis of 1-Ethyl-4-(piperazin-1-yl)piperidine-4-carboxamide typically involves multi-step reactions. One common synthetic route includes the reaction of piperidine derivatives with ethylating agents under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .
Análisis De Reacciones Químicas
1-Ethyl-4-(piperazin-1-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be substituted with various functional groups using reagents like alkyl halides.
Cyclization: Cyclization reactions can form more complex ring structures, often using catalysts like trifluoroacetic acid.
Aplicaciones Científicas De Investigación
1-Ethyl-4-(piperazin-1-yl)piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-4-(piperazin-1-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. It is believed to modulate the activity of certain receptors and enzymes, thereby influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems .
Comparación Con Compuestos Similares
1-Ethyl-4-(piperazin-1-yl)piperidine-4-carboxamide can be compared with other piperidine derivatives such as:
1-Methylpiperazine: Similar in structure but with different pharmacological properties.
1-Isopropylpiperazine: Another piperazine derivative with distinct chemical reactivity.
4-Morpholinopiperidine: Contains a morpholine ring, offering different biological activities.
N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)piperazine-1-carboxamide: A more complex derivative with specific applications in neurological research.
Propiedades
Fórmula molecular |
C12H24N4O |
|---|---|
Peso molecular |
240.35 g/mol |
Nombre IUPAC |
1-ethyl-4-piperazin-1-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C12H24N4O/c1-2-15-7-3-12(4-8-15,11(13)17)16-9-5-14-6-10-16/h14H,2-10H2,1H3,(H2,13,17) |
Clave InChI |
IDDDDSQZFWFPOZ-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCC(CC1)(C(=O)N)N2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


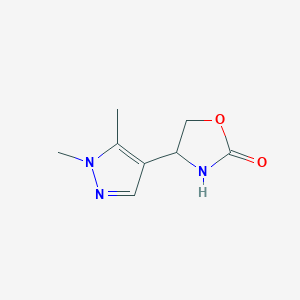
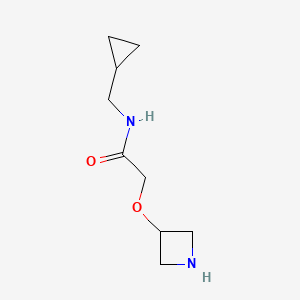


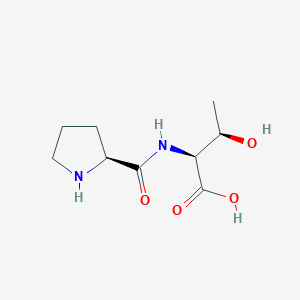


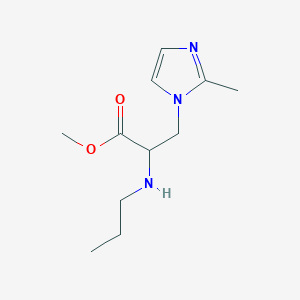




![8-Oxa-1lambda6-thia-2-azaspiro[4.5]decane-1,1-dione](/img/structure/B13619197.png)

